molecular formula C17H21BrN2O B11522705 3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B11522705
M. Wt: 349.3 g/mol
InChI Key: FBVRSYOEIPRYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. Common reagents for this step include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Attachment of the Propylcyclohexyl Group: This step can involve the alkylation of a cyclohexyl derivative with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction under specific conditions, potentially altering its electronic properties.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield various substituted phenyl derivatives, while oxidation and reduction could modify the oxadiazole ring or the attached groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may serve as a scaffold for the design of new drugs. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a potential candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Features a methyl group on the phenyl ring.

    3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Contains a nitro group on the phenyl ring.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can significantly influence its reactivity and interactions compared to its analogs. Bromine’s larger atomic size and electron-withdrawing nature can affect the compound’s electronic properties and its behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H21BrN2O/c1-2-3-12-4-6-14(7-5-12)17-19-16(20-21-17)13-8-10-15(18)11-9-13/h8-12,14H,2-7H2,1H3

InChI Key

FBVRSYOEIPRYBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.